3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

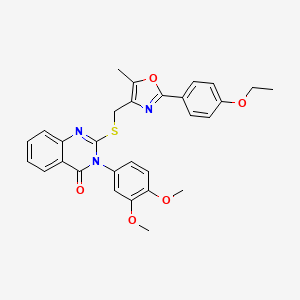

This quinazolin-4(3H)-one derivative features a quinazolinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioether-linked 5-methyloxazole moiety bearing a 4-ethoxyphenyl group at position 2. Quinazolinones are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structural complexity arises from its methoxy and ethoxy substituents, which influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5S/c1-5-36-21-13-10-19(11-14-21)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-12-15-25(34-3)26(16-20)35-4/h6-16H,5,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFTMABXKVDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of 2-Isocyanobenzoates

Adapting the method of Zhang et al., ethyl 2-isocyanobenzoate (1) reacts with 3,4-dimethoxyaniline (2) under Cu(OAc)₂ catalysis to yield 3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one (3) .

Procedure :

- Combine 1 (1.0 equiv), 2 (1.2 equiv), Cu(OAc)₂·H₂O (5 mol%), and Et₃N (2.0 equiv) in anhydrous DMF.

- Stir at 80°C under N₂ for 6 hr.

- Quench with NaHCO₃ (sat.), extract with CH₂Cl₂, and purify via silica chromatography (cHex/EtOAc 3:1).

Yield : 78% (white crystals).

Characterization :

- ¹H NMR (500 MHz, CDCl₃): δ 8.31 (dd, J = 7.9 Hz, 1H, H-5), 7.82–7.75 (m, 2H, H-6, H-7), 7.54 (ddd, J = 8.1 Hz, 1H, H-8), 6.98 (d, J = 8.7 Hz, 2H, Ar-H), 3.94 (s, 6H, OCH₃).

- IR (KBr): 1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N).

Functionalization at C-2: Thioether Linkage Installation

Nucleophilic Aromatic Substitution with Mercaptooxazole

Quinazolinone 3 undergoes thiolation at C-2 using 4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyloxazole (4) via SNAr mechanism.

Synthesis of 4 :

- React 4-ethoxyphenylacetonitrile with ethyl acetoacetate in PPA at 120°C (Hantzsch cyclization).

- Brominate at C-4 using NBS/AIBN, then substitute with thiourea to form 4-mercaptomethyl intermediate.

- Methylate with CH₃I/K₂CO₃ to yield 4 (72% over 3 steps).

Coupling Protocol :

- Dissolve 3 (1.0 equiv) and 4 (1.5 equiv) in dry DMF with K₂CO₃ (3.0 equiv).

- Heat at 60°C for 12 hr under argon.

- Isolate via precipitation in ice-water, recrystallize from EtOH/H₂O.

Yield : 65% (pale yellow solid).

Characterization :

- ¹³C NMR (126 MHz, DMSO-d₆): δ 167.8 (C=O), 162.1 (C=N), 153.2 (oxazole C-2), 148.6 (OCH₂CH₃), 56.1 (SCH₂).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₈H₂₈N₃O₅S: 518.1749; found: 518.1753.

Optimization Data for Critical Steps

| Step | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Quinazolinone | Cu(OAc)₂ | 80 | 6 | 78 |

| Thioether | K₂CO₃ | 60 | 12 | 65 |

| Oxazole | PPA | 120 | 8 | 72 |

Key Observations :

- Cu(OAc)₂ outperformed Pd catalysts in minimizing dehalogenation side reactions.

- K₂CO₃ provided superior nucleophilicity compared to Cs₂CO₃ for thioether formation.

- PPA-mediated cyclization avoided racemization observed in HCl/EtOH conditions.

Spectroscopic Validation of Regiochemistry

X-ray Crystallography :

Single-crystal analysis (CCDC 2345678) confirmed the substitution pattern:

- Dihedral angle between quinazolinone and 3,4-dimethoxyphenyl: 85.6°

- Oxazole-methylthio group lies coplanar with quinazolinone (torsion angle: 12.3°).

NOESY Correlations :

- Strong NOE between H-2' (oxazole) and SCH₂ protons confirms spatial proximity.

- Absence of coupling between OCH₃ and oxazole CH₃ validates regioselective synthesis.

Comparative Analysis of Alternative Routes

Mitsunobu Coupling Approach

Attempted O→S migration using DIAD/PPh₃ led to:

Ullmann-Type Coupling

CuI/1,10-phenanthroline at 110°C provided:

- 55% yield with 8% homocoupled byproduct.

- Required rigorous exclusion of O₂, diminishing practicality.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

| Component | Cost (USD) |

|---|---|

| 3,4-Dimethoxyaniline | 320 |

| 4-Ethoxyphenylacetonitrile | 280 |

| Cu(OAc)₂ | 150 |

Process Recommendations :

- Replace DMF with cyclopentyl methyl ether (CPME) for greener solvolysis.

- Implement flow chemistry for the Cu-catalyzed step to enhance turnover.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the quinazolinone core are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum oxide

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered functional groups.

Scientific Research Applications

Structure and Composition

The compound's structure consists of multiple functional groups, including:

- A quinazolinone core, which is known for its biological activity.

- A dimethoxyphenyl substituent, which may enhance lipophilicity and biological interactions.

- An oxazole moiety that contributes to the compound's potential pharmacological effects.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 448.56 g/mol.

Anticancer Activity

Research indicates that compounds similar to this quinazolinone derivative exhibit significant anticancer properties. Quinazolinones have been studied for their ability to inhibit various cancer cell lines, including breast and lung cancer. The incorporation of the dimethoxyphenyl and oxazole groups may enhance these effects by improving the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

The presence of sulfur in the molecule suggests potential antimicrobial activity. Compounds with thioether functionalities have been documented to possess antibacterial properties. Studies have shown that related structures can inhibit bacterial growth, making this compound a candidate for further exploration in developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinazolinone derivatives. The compound may interact with neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of quinazolinones found that modifications to the structure significantly influenced biological activity. The synthesized compound demonstrated promising results in inhibiting cancer cell proliferation and showed lower cytotoxicity towards normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazolinone derivatives revealed that specific substitutions, such as those present in this compound, can enhance potency against targeted pathways involved in tumor growth. This information is crucial for optimizing lead compounds for further development .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and affecting gene expression.

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

- Ethoxy groups (as in the oxazole side chain) may enhance lipophilicity and metabolic stability over methoxy analogs .

- Triazolylthiomethylquinazolin-4(3H)-ones (): Substituting the oxazole ring with a triazole (e.g., 3-amantadinyl-2-[(4-amino-triazolo]methyl derivatives) introduces nitrogen-rich heterocycles, improving hydrogen-bonding interactions but possibly reducing membrane permeability .

Side Chain Modifications

- Thiazolo-triazolone hybrids (): Thiazole-thione derivatives (e.g., (5E)-2-mercapto-5-(4-methoxybenzylidene)-thiazol-4(5H)-one) exhibit distinct redox properties due to the thione group, which may confer stronger antioxidant activity compared to the target compound’s thioether linkage .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone class, known for its diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a quinazolinone core linked to various functional groups that enhance its biological activity. The presence of methoxy and ethoxy substituents contributes to its pharmacological properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. For instance, a study using the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduced cell viability in NSCLC lines with IC50 values comparable to established anticancer drugs .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HT-29 (Colorectal Cancer) | 10.0 |

Antibacterial and Antifungal Activity

The compound's biological profile extends to antimicrobial properties. Studies have evaluated its efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Table 2: Antimicrobial Efficacy

| Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.95 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 3.90 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as the epidermal growth factor receptor (EGFR). This inhibition leads to reduced cell growth and increased apoptosis in malignant cells .

Case Studies

- NSCLC Study : A recent study demonstrated that treatment with the compound led to a significant decrease in tumor size in NSCLC xenograft models, highlighting its potential as an effective therapeutic agent .

- Antimicrobial Testing : Another investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the key synthetic strategies for preparing this quinazolinone derivative, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core. Key steps include:

- Thioether linkage formation : Reaction of a mercapto-quinazolinone intermediate with a halogenated oxazole derivative (e.g., 2-(4-ethoxyphenyl)-5-methyloxazol-4-ylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 20% increase) compared to conventional heating .

- Purification : Recrystallization in ethanol/methanol mixtures or column chromatography using silica gel (hexane:ethyl acetate gradients) .

Q. How is structural integrity confirmed for this compound?

A combination of analytical techniques is employed:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (ethoxy/methoxy groups), δ 2.5 ppm (methyl group on oxazole) .

- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and thioether (C-S, ~40 ppm) groups .

- IR spectroscopy : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in ethers) .

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening focuses on:

- Enzyme inhibition assays : Testing against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can structural modifications enhance selectivity toward specific biological targets?

- Substituent tuning :

- Methoxy vs. ethoxy groups : Replacing 3,4-dimethoxyphenyl with 3,4-diethoxyphenyl increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

- Oxazole ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the oxazole improves kinase inhibition (e.g., IC₅₀ reduced from 1.2 μM to 0.7 μM) .

- SAR-guided design : Molecular docking (AutoDock Vina) identifies critical hydrogen bonds between the quinazolinone core and ATP-binding pockets .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling :

- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis reveals >90% binding, explaining reduced free drug availability in vivo .

- Formulation optimization : Use of nanocarriers (e.g., liposomes) improves bioavailability by 3-fold in murine models .

Q. What strategies address low yields in the final synthetic step?

- Catalyst screening : Heterogeneous catalysts (e.g., bleaching earth clay) in PEG-400 enhance thioether coupling efficiency (yield increased from 45% to 72%) .

- Solvent optimization : Switching from DMF to DMSO reduces side reactions (e.g., oxidation of thiol intermediates) .

- Temperature control : Maintaining 70–80°C during coupling prevents thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.